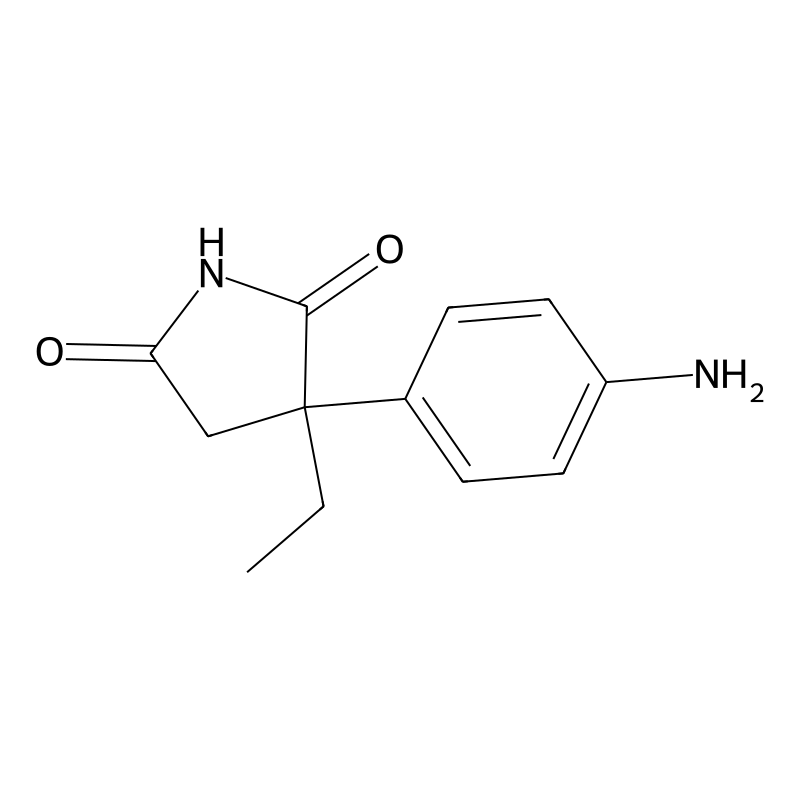3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione is an organic compound notable for its unique structure, which features a pyrrolidine ring substituted with a 4-aminophenyl group and an ethyl moiety. The compound is part of the pyrrolidine-2,5-dione family, characterized by a five-membered ring containing two carbonyl groups. Its molecular formula is , and it has garnered interest in pharmaceutical and biochemical research due to its structural similarity to aminoglutethimide, a known inhibitor of cytochrome P450 enzymes .
The presence of the amino group at the para position of the phenyl ring is critical for its biological activity, particularly in enzyme interactions. This compound serves as a useful tool for investigating enzyme activities related to steroid hormone biosynthesis and other metabolic processes .
One significant chemical reaction involving 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione is racemization, which occurs under physiological conditions. This process involves the interconversion of enantiomers through benzylic proton abstraction at a specific pH and temperature. The rate of racemization is influenced by various factors, including substituents on the pyrrolidine ring and environmental conditions .
Additionally, the compound can engage in condensation reactions with various substrates to form derivatives, which may exhibit altered biological properties or enhanced activity against specific targets .
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in numerous metabolic pathways, including the metabolism of drugs and the biosynthesis of steroid hormones. The compound acts as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the metabolism of endogenous substrates .
The free amino group at the para position enhances its binding affinity to cytochrome P450 enzymes, particularly aromatase, which plays a vital role in estrogen synthesis. This interaction can lead to potential therapeutic applications in conditions sensitive to estrogen levels .
Several synthesis methods have been developed for 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione:
- Condensation Reaction: A common approach involves reacting an appropriately substituted aniline with a succinic acid derivative (such as a diester or anhydride). This reaction forms the pyrrolidine-2,5-dione ring system through condensation .
- Alkylation and Cyclization: Variations in substituents on both the phenyl ring and the nitrogen atom of the pyrrolidine ring can be introduced through alkylation followed by cyclization reactions .
These methods allow for structural modifications that can influence the compound's biological activity and pharmacological properties.
The primary applications of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione include:
- Pharmaceutical Research: Due to its role as a cytochrome P450 inhibitor, it is studied for potential applications in treating hormone-sensitive cancers and other conditions related to steroid metabolism.
- Biochemical Studies: It serves as a valuable tool for investigating enzyme mechanisms and metabolic pathways involving cytochrome P450 enzymes .
Interaction studies have demonstrated that 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione effectively inhibits various isoforms of cytochrome P450 enzymes. The spatial arrangement of its functional groups significantly influences its binding affinity and selectivity towards different enzyme isoforms. Research indicates that modifications to the amino group or substituents on the pyrrolidine ring can enhance or diminish inhibitory effects .
Several compounds share structural similarities with 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aminoglutethimide | Similar core structure | Known for inhibiting aromatase; used clinically |
| 1-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione | Contains dimethylamino group | Exhibits different enzyme inhibition profiles |
| 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | Naphthalene substitution | Potentially different pharmacokinetics |
| 1-(Pyren-1-yl)-1H-pyrrole-2,5-dione | Pyrene substitution | Unique photophysical properties |
These compounds highlight the versatility within this chemical class while emphasizing the unique biological activity attributed to specific functional groups in 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione .








